molecular formula C14H26N2O2 B1456293 (2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester CAS No. 1353973-23-5

(2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

Cat. No. B1456293
M. Wt: 254.37 g/mol
InChI Key: IMSIMDSWINKNOO-UHFFFAOYSA-N
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Description

2-(Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester (2-CPA-CBTE) is a synthetic compound that has been widely studied for its potential applications in scientific research. This compound is derived from the cyclopropylamino-cyclohexyl group and the carbamic acid tert-butyl ester group. It has a molecular weight of 478.56 g/mol and is a white crystalline solid. 2-CPA-CBTE has been studied for its unique properties, such as its ability to act as a catalyst, as a ligand, and as an inhibitor in various biochemical and physiological processes.

Scientific Research Applications

Biochemical Interactions and Mechanisms

Carbamic acid esters, including compounds structurally related to (2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester, have been extensively studied for their interactions with acetylcholinesterase (AChE). AChE inhibitors like carbamates are known for their ability to carbamoylate AChE, with decarbamoylation rates being crucial for their efficacy as insecticides and therapeutic agents. The size of alkyl substituents on the carbamoyl group significantly impacts these rates, indicating a nuanced interaction between structure and biochemical function (Rosenberry & Cheung, 2019).

Environmental Implications

The environmental fate and biodegradation of ether compounds, such as methyl tert-butyl ether (MTBE), which shares functional similarities with tert-butyl esters, have been a subject of research. Studies show that MTBE can undergo aerobic and anaerobic biotransformation, suggesting potential environmental pathways for the degradation of similar tert-butyl containing compounds. This research underscores the importance of understanding the environmental behaviors of such chemicals to mitigate pollution (Fiorenza & Rifai, 2003).

Technological Applications

In the realm of chemical synthesis and industrial applications, the specificity and reactivity of carbamic acid esters are exploited for the creation of novel materials and processes. For example, the chemical modification of xylan into biopolymer ethers and esters showcases the utility of esterification reactions involving carbamic acid derivatives for generating materials with unique properties. These synthesized materials have potential applications ranging from drug delivery to paper strength additives (Petzold-Welcke et al., 2014).

properties

IUPAC Name

tert-butyl N-[2-(cyclopropylamino)cyclohexyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O2/c1-14(2,3)18-13(17)16-12-7-5-4-6-11(12)15-10-8-9-10/h10-12,15H,4-9H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMSIMDSWINKNOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCCC1NC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Cyclopropylamino-cyclohexyl)-carbamic acid tert-butyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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